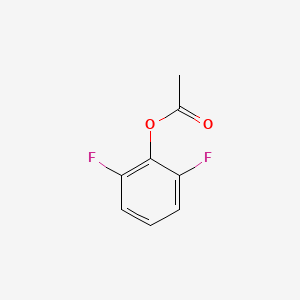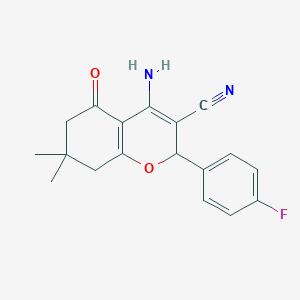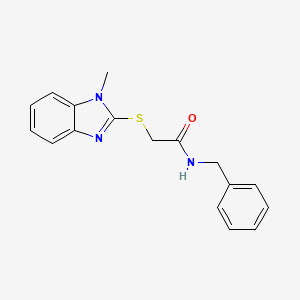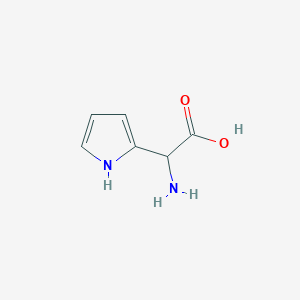
Phenol, 2,6-difluoro-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-difluoro-, acetate is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.1288 g/mol This compound is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and an acetate group is attached to the hydroxyl group of the phenol ring
Vorbereitungsmethoden
The synthesis of Phenol, 2,6-difluoro-, acetate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-difluorophenol with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Phenol, 2,6-difluoro-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenol ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed under basic or acidic conditions to yield 2,6-difluorophenol and acetic acid.
Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-difluoro-, acetate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-difluoro-, acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 2,6-difluorophenol, which can then interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-difluoro-, acetate can be compared with other similar compounds, such as:
Phenol, 2,4-difluoro-, acetate: Similar structure but with fluorine atoms at the 2 and 4 positions.
Phenol, 2,6-dichloro-, acetate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Phenol, 2,6-difluoro-, benzoate: Different ester group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms and the acetate group, which confer distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
36914-78-0 |
|---|---|
Molekularformel |
C8H6F2O2 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(2,6-difluorophenyl) acetate |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
InChI-Schlüssel |
DQPGSVFUEXLEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)



![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)


![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)


![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)
![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
